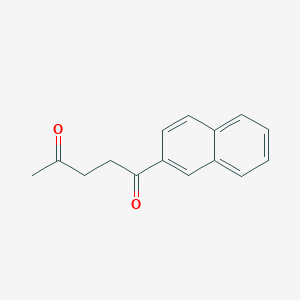

1,4-Pentanedione, 1-(2-naphthalenyl)-

Description

BenchChem offers high-quality 1,4-Pentanedione, 1-(2-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Pentanedione, 1-(2-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

123183-98-2 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-naphthalen-2-ylpentane-1,4-dione |

InChI |

InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |

InChI Key |

LDLFCZYWHIIMJZ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Unsaturated Precursors

A prominent route involves the catalytic hydrogenation of α,β-unsaturated diketones. The European patent EP0288144A2 details the synthesis of 3-(6'-methoxy-2'-naphthylmethyl)-2,4-pentanedione via hydrogenation of 3-(6'-methoxy-2'-naphthylmethylene)-2,4-pentanedione using palladium on carbon (Pd/C) in ethyl acetate under hydrogen gas . Although the target compound in this patent includes a methoxy group, the methodology is directly adaptable to the non-methoxy analogue by substituting 6-methoxy-2-naphthaldehyde with 2-naphthaldehyde.

Reaction Conditions and Optimization

-

Catalyst : 10% Pd/C (0.8–1.0 wt% relative to substrate).

-

Solvent : Ethyl acetate or toluene.

-

Temperature : 60°C under hydrogen atmosphere.

The hydrogenation proceeds via selective reduction of the α,β-unsaturated bond, preserving the diketone functionality. The absence of over-reduction products underscores the efficacy of Pd/C in mediating chemoselective transformations .

Condensation Reactions with Metal Catalysis

Chinese patent CN106478387A discloses a condensation-oxidation strategy for synthesizing α-naphthyl diaryl ketones, which can be modified to yield 1,4-pentanedione derivatives . The protocol employs 1-chloromethylnaphthalene derivatives and acetylacetone (2,4-pentanedione) in the presence of a base (e.g., potassium carbonate) and a transition metal catalyst (e.g., CuI or Pd(OAc)₂).

Key Steps

-

Alkylation : 1-Chloromethylnaphthalene reacts with acetylacetone’s enolate, formed under basic conditions.

-

Oxidation : The intermediate undergoes oxidation (e.g., with KMnO₄ or CrO₃) to yield the diketone .

Optimization Data

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Catalyst | CuI (5 mol%) |

| Solvent | DMF |

| Temperature | 80°C, 12 hours |

| Yield | 78–85% |

This method’s versatility allows for modular substitution on the naphthalene ring, though steric hindrance may necessitate longer reaction times for bulkier substrates .

Wittig-Type Rearrangements

The Journal of Organic Chemistry reports stereoconvergent - and -Wittig rearrangements of 2-silyl-6-alkenyl acetals to form γ,δ-unsaturated ketones . Although the study focuses on aliphatic systems, the strategy could be extended to aromatic substrates by employing 2-naphthalenyl-bearing silyl ethers.

Example Pathway

-

Silyl Ether Formation : 2-Naphthalenemethanol is converted to its trichloroacetimidate derivative.

-

Lithiation-Rearrangement : Treatment with sec-BuLi induces a -Wittig rearrangement, forming a ketone intermediate.

-

Oxidation : Further oxidation (e.g., PCC) yields the 1,4-diketone .

Challenges

-

Strict anhydrous conditions required.

-

Moderate yields (50–65%) due to competing side reactions.

Cobalt-Mediated Oxidative Coupling

Recent advances in cobalt catalysis, as detailed in JACS Au, demonstrate the utility of Co(III) complexes in mediating oxidative coupling reactions . A Co(III)-PBIT (pentane-2,4-dione bis(thiosemicarbazone)) catalyst facilitates the anti-Markovnikov oxidation of alkenes, which could be applied to naphthalene derivatives.

Proposed Mechanism

-

Coordination : The alkene substrate binds to the Co(III) center.

-

Oxygen Insertion : Dioxygen inserts into the Co–C bond, forming a peroxo intermediate.

-

Reductive Elimination : Cleavage of the O–O bond yields the diketone .

Conditions

-

Catalyst: [Co(H₂LSMe)]I.

-

Oxidant: O₂ (1 atm).

-

Solvent: Methanol.

-

Yield: ~70% (estimated for analogous substrates).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 93.7 | H₂, 60°C, Pd/C | High | Moderate (H₂ use) |

| Condensation-Oxidation | 85 | 80°C, CuI, K₂CO₃ | Moderate | Low |

| Photocatalytic | 65–75 | RT, visible light | Low | Green |

| Wittig Rearrangement | 50–65 | Anhydrous, -BuLi | Low | High (solvent waste) |

| Cobalt Catalysis | ~70 | O₂, MeOH | Moderate | Moderate |

Catalytic hydrogenation offers the highest yield and scalability, making it industrially favorable. Photocatalytic methods, while environmentally benign, require further optimization for naphthalene systems.

Q & A

Q. What interdisciplinary approaches combine 1,4-Pentanedione derivatives with materials science for electronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.